

# Eravacycline Susceptibility Testing: A Detailed Broth Microdilution Protocol

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## Compound of Interest

Compound Name: *Tp-434*

Cat. No.: *B3026998*

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## Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

## Introduction

Eravacycline is a synthetic fluorocycline antibiotic belonging to the tetracycline class. It exhibits broad-spectrum activity against a variety of Gram-positive and Gram-negative bacteria, including many multidrug-resistant (MDR) strains. Accurate determination of the minimum inhibitory concentration (MIC) of eravacycline against clinically relevant bacterial isolates is crucial for guiding therapeutic decisions, monitoring the emergence of resistance, and in the drug development process. The broth microdilution (BMD) method is the gold-standard for quantitative antimicrobial susceptibility testing, providing a reliable and reproducible means of determining MIC values. This document provides a detailed protocol for performing eravacycline susceptibility testing using the broth microdilution method, in accordance with established guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

## Principle of the Method

The broth microdilution method involves challenging a standardized bacterial inoculum with serial twofold dilutions of eravacycline in a liquid growth medium. Following incubation, the lowest concentration of the antibiotic that completely inhibits visible bacterial growth is recorded as the Minimum Inhibitory Concentration (MIC).

## Materials and Reagents

- Eravacycline analytical standard powder
- Sterile Water for Injection, USP
- Cation-Adjusted Mueller-Hinton Broth (CAMHB)
- Sterile 96-well microtiter plates
- Sterile reagent reservoirs
- Multichannel pipettes and sterile tips
- 0.85% sterile saline or other suitable diluent
- 0.5 McFarland turbidity standard
- Vortex mixer
- Spectrophotometer or turbidimeter
- Incubator ( $35 \pm 2$  °C)
- Quality control (QC) bacterial strains (e.g., *Escherichia coli* ATCC 25922, *Staphylococcus aureus* ATCC 29213, *Enterococcus faecalis* ATCC 29212, *Pseudomonas aeruginosa* ATCC 27853)
- Test bacterial isolates

## Experimental Protocols

### Preparation of Eravacycline Stock Solution

A stock solution of eravacycline should be prepared on the day of the assay.

- Aseptically reconstitute the eravacycline lyophilized powder. For example, a 50 mg vial of XERAVA® can be reconstituted with 5 mL of Sterile Water for Injection, USP to yield a stock solution of 10 mg/mL (10,000 µg/mL).[1]

- Gently swirl the vial until the powder is completely dissolved. Avoid vigorous shaking to prevent foaming.
- The reconstituted solution should be a clear, pale yellow to orange solution. Do not use if particulate matter is observed.

## Preparation of Eravacycline Working Solutions and Serial Dilutions

- Prepare an intermediate stock solution from the main stock. For example, dilute the 10,000 µg/mL stock solution in sterile CAMHB to achieve a concentration that is a multiple of the highest final concentration to be tested in the microtiter plate.
- In a sterile 96-well microtiter plate, add 100 µL of sterile CAMHB to all wells except for the first column.
- Add 200 µL of the highest concentration of eravacycline working solution to the wells in the first column.
- Perform serial twofold dilutions by transferring 100 µL from the first column to the second, mixing well, and continuing this process across the plate to the desired final concentration. Discard 100 µL from the last column of dilutions. This will result in each well containing 100 µL of the desired eravacycline concentration.

## Inoculum Preparation

- From a fresh (18-24 hour) culture on a non-selective agar plate, select 3-5 well-isolated colonies of the test organism.
- Transfer the colonies to a tube containing sterile saline or other suitable broth.
- Vortex the tube to create a smooth suspension.
- Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard. This can be done visually or using a spectrophotometer (the suspension should have an optical density at 625 nm of 0.08 to 0.13). A 0.5 McFarland standard is approximately equivalent to  $1-2 \times 10^8$  CFU/mL for *E. coli*.

- Within 15 minutes of standardization, dilute the adjusted inoculum in CAMHB to achieve a final concentration of approximately  $5 \times 10^5$  CFU/mL in each well of the microtiter plate.

## Inoculation of Microtiter Plates

- Add 10  $\mu$ L of the standardized and diluted bacterial suspension to each well of the microtiter plate containing the eravacycline dilutions and the growth control wells. This will bring the final volume in each well to 110  $\mu$ L.
- The final inoculum in each well should be approximately  $5 \times 10^5$  CFU/mL.
- Include a growth control well (containing only CAMHB and the inoculum) and a sterility control well (containing only CAMHB) for each isolate tested.

## Incubation

- Seal the microtiter plates to prevent evaporation.
- Incubate the plates in ambient air at  $35 \pm 2$  °C for 16-20 hours. For certain organisms or as specified by guidelines, incubation may be extended to 24 hours.

## Reading and Interpreting Results

- After incubation, examine the plates from the bottom using a reading mirror or by placing them on a light box.
- The MIC is the lowest concentration of eravacycline that shows complete inhibition of visible growth. A distinct button of growth at the bottom of the well or definite turbidity indicates bacterial growth.
- The growth control well should show distinct turbidity, and the sterility control well should remain clear.
- Interpret the MIC values based on the established clinical breakpoints from regulatory bodies such as the FDA or EUCAST to categorize the isolate as Susceptible (S), Intermediate (I), or Resistant (R).

## Quality Control

It is imperative to perform quality control testing with each batch of susceptibility tests. This is achieved by testing standard ATCC reference strains with known MIC ranges for eravacycline. The obtained MIC values for the QC strains must fall within the acceptable ranges for the test results to be considered valid.

## Data Presentation

**Table 1: Quality Control Ranges for Eravacycline Broth Microdilution**

Quality Control Strain	CLSI/EUCAST Expected MIC Range (µg/mL)
Escherichia coli ATCC 25922	0.032 - 0.125
Staphylococcus aureus ATCC 29213	0.016 - 0.125
Enterococcus faecalis ATCC 29212	0.016 - 0.064
Pseudomonas aeruginosa ATCC 27853	2 - 16

Data compiled from multiple sources.[\[1\]](#)[\[2\]](#)

**Table 2: Eravacycline MIC Interpretive Criteria (Breakpoints)**

Organism Group	FDA Breakpoints (µg/mL)	EUCAST Breakpoints (µg/mL)
S	I	
Enterobacteriaceae	≤ 0.5	-
Escherichia coli	-	-
Enterococcus faecalis	≤ 0.064	-
Enterococcus faecium	≤ 0.064	-

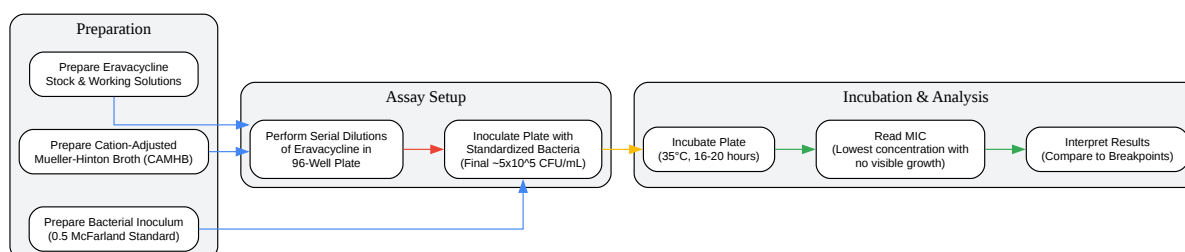
S = Susceptible, I = Intermediate, R = Resistant. Dashes indicate that no breakpoint is currently established. Data compiled from multiple sources.[\[2\]](#)

### Table 3: Eravacycline MIC50 and MIC90 Values for Selected Bacterial Species

Bacterial Species	MIC50 (µg/mL)	MIC90 (µg/mL)
Escherichia coli	0.25	0.5
Klebsiella pneumoniae	0.5	2
Staphylococcus aureus	0.12	1
Acinetobacter baumannii	0.5	2
Enterococcus faecalis	0.06	0.12
Enterococcus faecium	0.06	0.5

MIC50 and MIC90 represent the MICs at which 50% and 90% of the isolates are inhibited, respectively. These values can vary based on the collection of isolates tested. Data compiled from a multicenter study in Guangdong, China.[1]

## Mandatory Visualization



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